3-(4-Phenoxyphenyl)prop-2-yn-1-ol
Description
Properties
IUPAC Name |
3-(4-phenoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZRYYMVXOISGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Phenoxyphenyl)prop-2-yn-1-ol typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-phenoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Phenoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: Major products from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that 3-(4-Phenoxyphenyl)prop-2-yn-1-ol exhibits promising anticancer activity. It has been studied for its ability to inhibit specific proteins involved in cancer cell proliferation. For instance, it has been shown to bind effectively to the Mcl-1 protein, which plays a critical role in the survival of cancer cells. This binding disrupts the interaction of Mcl-1 with BH3-only proteins, leading to apoptosis in cancer cells .
2. Hair Growth Stimulant
A patent describes the compound's application as a hair growth stimulant. The formulation containing this compound demonstrated enhanced hair regrowth effects compared to existing treatments. The mechanism is believed to involve the activation of hair follicle stem cells and modulation of signaling pathways that promote hair growth .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation, showing potential for reducing inflammatory markers and mediators. This could position it as a candidate for developing treatments for inflammatory diseases .
Cosmetic Applications
1. Skin Care Formulations
Due to its properties, this compound is being explored for inclusion in cosmetic products aimed at improving skin health. Its potential to stimulate hair growth also extends to formulations targeting scalp health and conditions like alopecia .
2. Photostability and UV Protection
The compound's structural characteristics may offer advantages in formulations requiring photostability, making it suitable for sunscreens and other UV-protective products. Its ability to absorb UV radiation could enhance the efficacy of such formulations .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural features, properties, and applications of 3-(4-Phenoxyphenyl)prop-2-yn-1-ol and its analogs:
Physicochemical Properties
- Boiling Points and Solubility: Fluorinated derivatives (e.g., 3-(4-fluorophenyl)prop-2-yn-1-ol) exhibit higher boiling points (~236.7°C predicted) and lipophilicity compared to non-halogenated analogs, influencing their pharmacokinetic profiles .
- Acidity : The pKa of 3-(4-fluorophenyl)prop-2-yn-1-ol is ~13.0, typical for propargyl alcohols, but electron-withdrawing groups may lower this value slightly .
Biological Activity
3-(4-Phenoxyphenyl)prop-2-yn-1-ol, with the CAS number 500709-32-0, is an organic compound characterized by its unique structure, which includes a phenoxy group and an alkyne moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The specific mechanisms through which it exerts these effects are still under investigation, but they may involve:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with receptors that mediate cellular signaling pathways.
Pharmacological Profiles
Research indicates that this compound has the potential for various pharmacological applications:
- Anticancer Activity : Studies have shown that derivatives of phenoxy compounds can inhibit cancer cell proliferation. This compound's structure suggests it may similarly affect cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
- Antimicrobial Properties : The presence of the phenoxy group is associated with antimicrobial activity against a range of pathogens. Research into related compounds indicates that they can disrupt bacterial cell membranes or inhibit protein synthesis.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be understood through SAR studies, which analyze how variations in chemical structure influence biological activity. Key findings from related research include:
| Structural Modification | Biological Activity Impact |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Variation in phenoxy substitution | Altered receptor binding affinity |
| Changes in alkyne configuration | Modified enzyme inhibition potency |
These modifications highlight the importance of specific functional groups in enhancing or diminishing the compound's biological effects.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various phenoxy derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of phenoxy compounds, where this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, indicating its potential as a lead compound for developing new antibiotics .
Case Study 3: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory properties revealed that compounds similar to this compound could inhibit pro-inflammatory cytokine production in vitro. This suggests a mechanism by which the compound could be utilized in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Phenoxyphenyl)prop-2-yn-1-ol, and how can reaction efficiency be validated?
- Methodological Answer : A Sonogashira coupling reaction between 4-phenoxyphenylacetylene and a propargyl alcohol precursor is a common synthetic route. Reaction efficiency can be validated using HPLC or GC-MS to monitor intermediate formation and purity. For example, similar fluorophenyl derivatives were synthesized via nucleophilic substitution or oxidation reactions, with yields optimized by controlling temperature (80–100°C) and catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%) .
Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include O-H stretching (~3300 cm⁻¹) and alkyne C≡C stretching (~2100–2260 cm⁻¹). Compare with reference spectra for propargyl alcohols (e.g., 3-Phenyl-2-propyn-1-ol, IR data in ).
- NMR : The propargyl proton (HC≡C-) appears as a triplet at δ 2.5–3.0 ppm (¹H), while aromatic protons (4-phenoxyphenyl) show splitting patterns consistent with para-substitution. Use DEPT-135 to confirm carbon hybridization .
Q. What analytical standards are recommended for purity assessment, and how are they applied?
- Methodological Answer : Use USP or EP reference standards for propargyl alcohols. Purity can be quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Calibration curves (R² > 0.99) should be established using certified reference materials, as described for similar intermediates in pharmaceutical analysis .
Advanced Research Questions
Q. How can crystallographic data resolve conformational uncertainties in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software can determine bond angles and torsion angles. For example, a fluorophenyl analog (3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) was refined to an R-factor of 0.045, confirming planar geometry of the aromatic systems .
Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., fluorescence vs. radiometric).
- Molecular Docking : Compare binding poses using software like AutoDock Vina. For instance, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol showed divergent activity against kinases due to stereoelectronic effects .
- Control Experiments : Rule out assay interference (e.g., compound fluorescence) using orthogonal techniques like SPR or ITC.
Q. How do computational methods predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) endpoints.
- Hydrolysis Pathways : Simulate pH-dependent stability using Gaussian at the B3LYP/6-31G* level. A related compound, (Z)-3-Methylpent-2-en-4-yn-1-ol, showed rapid degradation under alkaline conditions (t₁/₂ = 2 h at pH 12) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
